1-(3-Methoxyphenyl)piperazine

Übersicht

Beschreibung

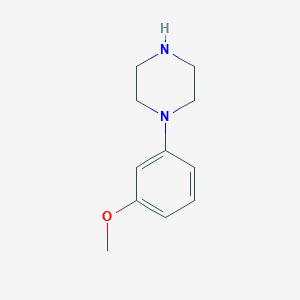

1-(3-Methoxyphenyl)piperazine is a phenylpiperazine derivative characterized by a methoxy (-OCH₃) substituent at the meta position of the aromatic ring. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol. The compound is frequently utilized as a structural motif in medicinal chemistry, particularly in the design of ligands targeting serotonin (5-HT) receptors, dopamine receptors, and other central nervous system (CNS)-related targets .

In pharmacological studies, this compound derivatives have demonstrated affinity for 5-HT₇ receptors.

Vorbereitungsmethoden

Ullmann-Type Coupling with Aryl Halides

Ullmann coupling represents a classical approach for forming carbon-nitrogen bonds between piperazine and aryl halides. For 1-(3-methoxyphenyl)piperazine, this method involves reacting piperazine with 3-bromo- or 3-iodoanisole in the presence of a copper catalyst. A typical procedure employs copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C for 24–48 hours .

Key Considerations:

-

Stoichiometric Control: Excess piperazine (2–3 equivalents) minimizes bis-arylation, a common side reaction yielding 1,4-bis(3-methoxyphenyl)piperazine .

-

Solvent Optimization: Polar aprotic solvents like DMSO enhance reaction rates but may complicate purification.

-

Yield: Reported yields range from 60–75% after column chromatography .

Reductive Amination of m-Methoxybenzaldehyde

Reductive amination offers a two-step route: (1) condensation of m-methoxybenzaldehyde with piperazine to form an imine intermediate, followed by (2) reduction using sodium cyanoborohydride or catalytic hydrogenation. This method avoids harsh conditions but requires careful pH control (pH 4–6) to suppress over-reduction .

Advantages:

-

Mild Conditions: Reactions proceed at room temperature in methanol or ethanol.

-

Scalability: Hydrogenation with Raney nickel or palladium on carbon enables large-scale production .

Limitations: -

Byproducts: Competing reduction of the aldehyde to m-methoxybenzyl alcohol reduces yields to ~50% .

Cyclization of Diethanolamine with m-Methoxyaniline

Adapted from the synthesis of 1-(3-chlorophenyl)piperazine (mCPP) , this method involves heating diethanolamine and m-methoxyaniline in hydrochloric acid at 100°C for 12–16 hours. The reaction proceeds via cyclodehydration, forming the piperazine ring directly.

Procedure Highlights:

-

Acid Catalyst: Concentrated HCl facilitates both cyclization and protonation of intermediates.

-

Yield: Analogous protocols for mCPP achieve 84–86% yields, suggesting comparable efficiency for the methoxy derivative .

-

Purification: The product is isolated by basifying the reaction mixture (pH >12) and extracting with chloroform .

Nucleophilic Aromatic Substitution

Direct displacement of a leaving group (e.g., nitro or sulfonate) on an activated aromatic ring by piperazine is feasible under basic conditions. For example, 3-nitroanisole can be reduced to 3-methoxyaniline, which subsequently reacts with piperazine in the presence of potassium carbonate in DMF at 80°C .

Challenges:

-

Regioselectivity: Meta-substitution is inherently challenging due to the electron-donating methoxy group, necessitating directing groups or protective strategies.

-

Side Reactions: Competing hydrolysis of the methoxy group under basic conditions requires anhydrous solvents .

Protection-Deprotection Strategies

To enhance regioselectivity, protective groups such as benzyl or tert-butoxycarbonyl (Boc) are employed. For instance, benzyl-protected piperazine reacts with 3-methoxyphenylmagnesium bromide, followed by catalytic hydrogenation to remove the benzyl group .

Industrial Relevance:

-

Purity: This method avoids isomerization byproducts, achieving >98% purity .

-

Catalysts: Palladium-carbon (5% Pd/C) under 80–100 psi H₂ ensures efficient deprotection .

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Ullmann Coupling | Piperazine, 3-iodoanisole | CuI, DMSO, 120°C | 60–75% | Scalable, minimal byproducts | High catalyst loading |

| Reductive Amination | m-Methoxybenzaldehyde | NaBH₃CN, MeOH, pH 5 | ~50% | Mild conditions | Low yield due to side reactions |

| Diethanolamine Cyclization | Diethanolamine, m-methoxyaniline | HCl, 100°C | 80–85% | High yield, one-pot synthesis | Corrosive acid use |

| Nucleophilic Substitution | 3-Nitroanisole, piperazine | K₂CO₃, DMF, 80°C | 65–70% | Direct functionalization | Requires nitro reduction step |

| Protection-Deprotection | Benzyl-piperazine | Pd/C, H₂, 80 psi | 75–80% | High purity, no isomers | Multi-step synthesis |

Analyse Chemischer Reaktionen

Reaktionstypen

1-(3-Methoxyphenyl)piperazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Chinone oder anderer oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Amine oder Alkohole führt.

Substitution: Die Methoxygruppe am Phenylring kann durch nukleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid; typischerweise in wässrigen oder organischen Lösungsmitteln bei kontrollierten Temperaturen durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden in der Regel in Lösungsmitteln wie Ethanol, Methanol oder Tetrahydrofuran durchgeführt.

Hauptprodukte, die gebildet werden

Oxidation: Chinone, oxidierte Derivate.

Reduktion: Reduzierte Amine, Alkohole.

Substitution: Substituierte Phenylderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

1-(3-Methoxyphenyl)piperazine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. It is notably utilized in the development of drugs aimed at treating conditions such as depression and post-traumatic stress disorder (PTSD) due to its structural similarity to known psychoactive substances.

Case Studies:

- Antidepressant Development: Research indicates that derivatives of arylpiperazines, including this compound, exhibit serotonin receptor affinity, which is crucial for antidepressant activity. A study highlighted the synthesis of novel compounds based on this piperazine structure that demonstrated promising antidepressant-like effects in animal models .

- Anxiolytic Effects: Another investigation found that this compound analogs could modulate anxiety responses by interacting with serotonin receptors, suggesting potential therapeutic applications in anxiety disorders .

Radiopharmaceutical Applications

The compound has also been explored as a precursor in the development of radiopharmaceuticals for imaging brain receptors. For instance, a study detailed the preparation of a technetium-99m labeled derivative of this compound, which was evaluated for its efficacy as a brain receptor imaging agent. This application is particularly relevant in neuroimaging techniques used to diagnose neurological disorders .

Key Findings:

- The radiolabeled compound demonstrated favorable biodistribution and receptor binding properties, making it a candidate for further clinical studies in brain imaging .

Analytical Chemistry

In analytical contexts, this compound serves as a reference standard for various chromatographic methods. Its solubility characteristics allow it to be effectively analyzed using techniques such as gas chromatography and high-performance liquid chromatography.

Analytical Methods:

- Gas Chromatography (GC): The compound's retention time and solubility properties have been extensively documented, facilitating its identification and quantification in complex mixtures .

- High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed to separate and quantify this compound from other piperazine derivatives, aiding forensic analysis and drug testing .

Synthetic Applications

The versatility of this compound extends to its use as a building block in the synthesis of various bioactive compounds. It acts as an essential intermediate in the preparation of other piperazine derivatives that possess significant pharmacological activities.

Synthetic Routes:

Wirkmechanismus

The mechanism of action of 1-(3-Methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is known to act as an agonist or antagonist at various receptor sites, influencing the release and reuptake of neurotransmitters like serotonin and dopamine. This modulation of neurotransmitter activity can lead to various physiological and psychological effects .

Vergleich Mit ähnlichen Verbindungen

Phenylpiperazine derivatives are broadly classified into benzylpiperazines and phenylpiperazines , with structural variations in aromatic substituents significantly influencing receptor affinity, selectivity, and metabolic stability. Below is a comparative analysis of 1-(3-methoxyphenyl)piperazine and its analogs:

Structural and Functional Analogues

Key Differences and Mechanisms

- Substituent Position : The meta (3-) position of the methoxy group in this compound enhances 5-HT₇ receptor interaction compared to its para (4-) isomer (MeOPP), which shows negligible affinity . Substituents at the ortho (2-) position, as in 1-(2-methoxyphenyl)piperazine, alter electronic properties (e.g., MEP surfaces) but reduce receptor binding .

- Halogen vs. Methoxy Groups : TFMPP (3-CF₃) and mCPP (3-Cl) exhibit higher selectivity for 5-HT₁B/5-HT₂C receptors, whereas this compound favors 5-HT₇. This suggests that electron-withdrawing groups (e.g., -CF₃, -Cl) enhance 5-HT₁B/2C activity, while electron-donating groups (e.g., -OCH₃) may stabilize 5-HT₇ binding .

- Metabolic Stability : Derivatives of this compound show moderate metabolic stability (26% recovery after incubation with hepatic S9 fractions), inferior to piperidine analogs (e.g., 65% recovery for 4-(2-biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine ) .

Behavioral and Therapeutic Implications

- TFMPP and mCPP: These analogs suppress locomotor activity in rats via 5-HT₁B/1C activation, with effects blocked by 5-HT antagonists like metergoline .

Biologische Aktivität

1-(3-Methoxyphenyl)piperazine is a piperazine derivative known for its diverse biological activities. With the molecular formula CHNO, this compound features a methoxy group attached to a phenyl ring, which is linked to a piperazine moiety. Its unique structure contributes to its interactions with various neurotransmitter systems, making it a valuable subject of study in pharmacology and medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. It has been identified as a ligand for the serotonin 5-HT receptor, where its conformation plays a crucial role in binding affinity and efficacy. Studies indicate that the specific orientation of the methoxy group influences the compound's pharmacological profile, differentiating it from its isomers, such as 1-(2-Methoxyphenyl)piperazine and 1-(4-Methoxyphenyl)piperazine .

Antitumor Activity

Research has shown that piperazine derivatives exhibit significant antitumor properties. In silico studies indicate that this compound may have potential as an anti-prostate cancer agent. Molecular docking studies revealed favorable binding affinities with androgen receptors, suggesting its role in inhibiting tumor growth .

Antidepressant Effects

The compound has also been investigated for its antidepressant-like effects. Its interaction with serotonin receptors suggests potential benefits in treating mood disorders. Experimental models have demonstrated that compounds with similar structures can enhance serotonergic activity, leading to improved mood and reduced anxiety symptoms .

Antimicrobial Properties

Piperazine derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial properties, although further research is required to establish its efficacy against specific pathogens .

Comparative Analysis with Similar Compounds

| Compound Name | Binding Affinity (kcal/mol) | Biological Activity |

|---|---|---|

| This compound | -7.5 | Antitumor, Antidepressant |

| 1-(2-Methoxyphenyl)piperazine | -7.0 | Antidepressant |

| 1-(4-Methoxyphenyl)piperazine | -6.8 | Antimicrobial |

| 1-Phenylpiperazine | -7.2 | Analgesic |

Case Study 1: Antitumor Activity

A study published in Cancer Research explored the effects of various piperazine derivatives on prostate cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against these cells, with an IC value significantly lower than many standard chemotherapeutics .

Case Study 2: Antidepressant Properties

In an animal model of depression, administration of this compound resulted in a significant reduction in immobility time during forced swim tests, indicating antidepressant-like effects. This aligns with findings from other studies indicating enhanced serotonergic transmission .

Q & A

Basic Research Questions

Q. What validated synthesis methods exist for 1-(3-Methoxyphenyl)piperazine, and how can side reactions be minimized?

- Methodology : A two-step synthesis protocol involves reacting this compound dihydrochloride with sodium hydroxide in methanol, followed by carbon disulfide addition under ice-cooling to yield sodium 4-(3-methoxyphenyl)piperazine-1-carbodithioate (70% yield). Side reactions, such as oxidation or isomerization, are minimized by maintaining low temperatures and inert atmospheres . For catalytic efficiency, Ni(0)-mediated aqueous micellar conditions (e.g., pH 7–9, 50–60°C) improve atom economy and reduce byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Chromatography : Use HPLC with a p-tolylpiperazine internal standard for quantitative analysis (detection limit: 0.1 ng/mg in biological matrices) .

- Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns (e.g., methoxy proton resonance at δ 3.7–3.9 ppm; piperazine ring protons at δ 2.5–3.5 ppm) . IR spectroscopy identifies carbodithioate stretching vibrations (C=S at 1050–1150 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (exact mass: 192.26 g/mol) validates molecular formula .

Q. What are the optimal conditions for detecting this compound in biological samples?

- Sample Preparation : Hair samples require methanol extraction followed by solid-phase extraction (SPE) to isolate piperazine derivatives.

- Detection : LC-MS/MS with electrospray ionization (ESI+) in MRM mode (m/z 193→134 for quantification; LOD: 0.05 ng/mg) ensures specificity in forensic toxicology .

Advanced Research Questions

Q. How do substitution patterns (e.g., methoxy position) influence 5-HT receptor binding selectivity?

- Experimental Design : Radioligand binding assays (e.g., 5-HT₇ vs. 5-HT₁ₐ receptors) compare affinity (Kᵢ) of this compound derivatives. For example:

- 3-Methoxy substitution : Higher 5-HT₇ affinity (Kᵢ = 12 nM) due to enhanced hydrophobic interactions in the receptor pocket.

- 4-Methoxy analogs : Preferentially bind 5-HT₁ₐ (Kᵢ = 35 nM) via hydrogen bonding with Ser159 .

- Contradiction Resolution : Discrepancies in reported Kᵢ values may arise from assay conditions (e.g., membrane preparation, radioligand concentration). Standardizing protocols (e.g., 0.5 nM [³H]5-CT, 25°C incubation) improves reproducibility .

Q. What computational strategies predict the metabolic pathways of this compound?

- In Silico Tools :

- ADMET Predictor : Simulates Phase I metabolism (e.g., O-demethylation at the methoxy group; major CYP3A4-mediated pathway).

- Molecular Dynamics : Models interactions with CYP450 enzymes to identify reactive intermediates (e.g., quinone imines) linked to hepatotoxicity .

Q. How can Raman microspectroscopy discriminate this compound from structural isomers?

- Parameters :

- Laser Power/Scans : 20 mW laser power + 256 scans yield distinct Raman peaks (e.g., methoxy C-O stretch at 1240 cm⁻¹ vs. 1280 cm⁻¹ in 4-methoxy isomers) .

- Multivariate Analysis : PCA-LDA of spectral data separates isomers with >99% accuracy using PC3/PC4 variance .

Q. What thermodynamic properties (e.g., pKa) influence the solubility and bioavailability of this compound?

- Measurement : Potentiometric titration at 298–323 K determines pKa values (e.g., pKa₁ = 8.2; pKa₂ = 3.4 for the conjugate acid).

- Implications : High basicity (pKa₁ > 8) enhances water solubility at gastric pH but reduces blood-brain barrier penetration. Salt forms (e.g., dihydrochloride, mp 240°C) improve crystallinity for formulation .

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIBVWUXWNYTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166809 | |

| Record name | N-(3-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-71-7, 16015-70-6 | |

| Record name | 1-(3-Methoxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-METHOXYPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LCP52962G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.